6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

Catalog No.
S15666739
CAS No.
M.F
C19H14BrNO2
M. Wt
368.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-c...

Product Name

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

IUPAC Name

6-bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid

Molecular Formula

C19H14BrNO2

Molecular Weight

368.2 g/mol

InChI

InChI=1S/C19H14BrNO2/c1-12-2-4-13(5-3-12)6-8-15-11-17(19(22)23)16-10-14(20)7-9-18(16)21-15/h2-11H,1H3,(H,22,23)

InChI Key

YLCAOBVTHNZCDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid is an organic compound characterized by its unique structure, which includes a quinoline core, a bromine atom at the 6-position, a 4-methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position. Its molecular formula is C19H14BrNO2C_{19}H_{14}BrNO_2 with a molecular weight of approximately 368.22 g/mol . This compound is primarily utilized in research settings and has garnered interest due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, resulting in reduced quinoline derivatives.
  • Substitution: The bromine atom at the 6-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

The compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve:

  • Enzyme Inhibition: The ability to inhibit specific enzymes involved in critical biological pathways.
  • Receptor Interaction: Binding to cellular receptors, which can alter signal transduction pathways.
  • DNA Intercalation: Potentially intercalating into DNA strands, affecting gene expression or replication processes .

The synthesis of 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 2-(4-methylphenyl)ethenyl bromide.
  • Formation of Quinoline Core: The brominated intermediate undergoes Friedländer synthesis to form the quinoline structure.
  • Bromination: The quinoline derivative is brominated at the 6-position using bromine or N-bromosuccinimide under controlled conditions.
  • Carboxylation: Finally, a carboxylic acid group is introduced at the 4-position through a carboxylation reaction using carbon dioxide or a suitable carboxylating agent .

6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored for drug development targeting specific enzymes or receptors.
  • Industry: Used in developing new materials with specific electronic or optical properties .

Research on interaction studies indicates that this compound may interact with various biological targets. Its binding affinity and specificity towards certain enzymes and receptors are crucial for understanding its therapeutic potential. Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against microbial strains and cancer cell lines, highlighting its versatility as a pharmacological agent .

Several compounds share structural similarities with 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acidC18H14BrNO2C_{18}H_{14}BrNO_2Contains an ethyl group instead of a methyl group, affecting reactivity
6-Bromo-2-(3-methylphenyl)quinoline-4-carboxylic acidC19H14BrNO2C_{19}H_{14}BrNO_2Has a different methyl group position which may influence biological activity
6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acidC19H14BrNO3C_{19}H_{14}BrNO_3Contains a methoxy group that alters electronic properties and reactivity

The uniqueness of 6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

367.02079 g/mol

Monoisotopic Mass

367.02079 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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